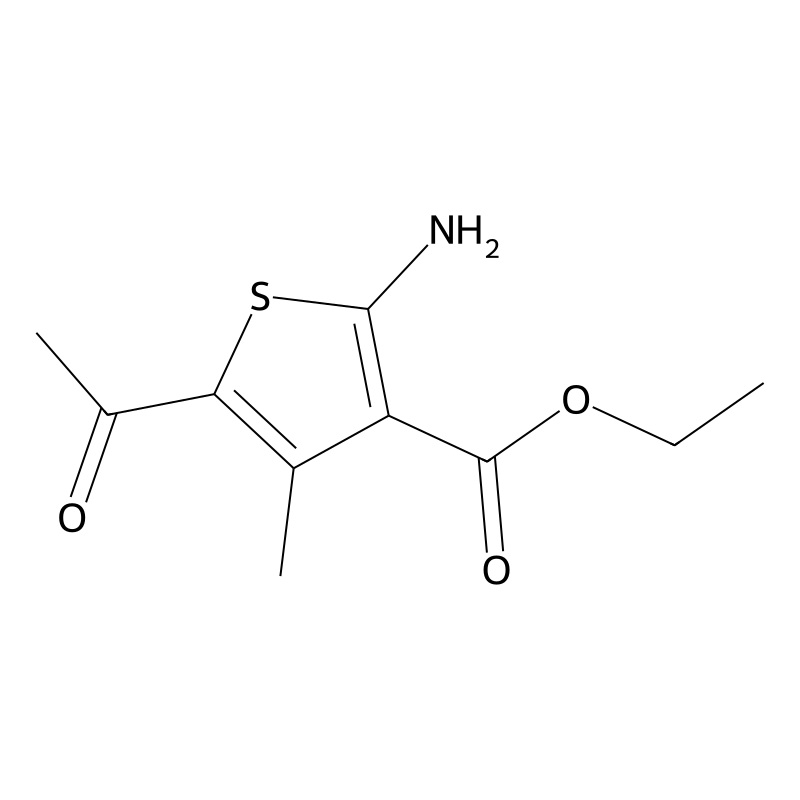

Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Crystal Structure

Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate was first synthesized and characterized in 1987 by Allen et al. []. The synthesis involves a one-pot reaction between ethyl cyanoacetate, acetyl acetone, elemental sulfur, and diethylamine in ethanol. The crystal structure of the compound was determined using X-ray diffraction and revealed an almost planar thiophene ring with intramolecular and intermolecular hydrogen bonding interactions [].

Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate is an organic compound with the molecular formula and a molecular weight of 227.28 g/mol. It is classified as a thiophene derivative, which is characterized by a five-membered ring containing sulfur. The compound features several functional groups, including an acetyl group, an amino group, and a carboxylate ester, which contribute to its chemical reactivity and biological activity. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate has been studied for its potential applications in pharmaceuticals and agrochemicals due to its structural characteristics that allow for various chemical transformations and interactions .

- Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Acylation: The acetyl group can be replaced or modified through acylation reactions.

- Hydrolysis: The ester functionality can be hydrolyzed to yield the corresponding carboxylic acid.

- Condensation Reactions: The compound can participate in condensation reactions due to the presence of both the amino and carbonyl groups.

These reactions make it a versatile intermediate in organic synthesis .

Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate exhibits notable biological activities, particularly in the fields of pharmacology and agrochemistry. It has been identified as a potential precursor for developing various bioactive compounds, including those with antimicrobial and anti-inflammatory properties. Its structural features allow it to interact with biological targets effectively, making it a candidate for drug development .

The synthesis of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate can be accomplished through several methods, the most notable being Gewald's method. This classical approach involves:

- Multicomponent Reaction: A mixture of ethyl cyanoacetate, acetylacetone, elemental sulfur, and diethylamine is combined in absolute ethanol.

- Refluxing: The reaction mixture is refluxed for several hours to facilitate the formation of the thiophene ring structure.

- Isolation: The product is filtered, washed, and recrystallized from ethanol to obtain pure ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate .

Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate has several applications:

- Pharmaceuticals: It serves as an intermediate in the synthesis of drugs due to its biological activity.

- Agrochemicals: Its derivatives are used in the formulation of pesticides and herbicides.

- Dyes: The compound can be utilized in dye synthesis due to its chromophoric properties .

Studies have indicated that ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate interacts with various biological macromolecules. Its ability to form hydrogen bonds enhances its binding affinity to proteins and enzymes, which may lead to significant biological effects. Furthermore, research into its interaction with specific receptors or enzymes could elucidate its mechanism of action in biological systems .

Several compounds share structural similarities with ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl thiophene-3-carboxylate | Lacks amino and acetyl groups; simpler structure | |

| 5-Acetyl-2-amino-thiophene | Similar core structure but without carboxylic acid functionality | |

| 5-Acetylthiazole | Contains nitrogen in a different ring structure; used in pharmaceuticals |

These compounds differ primarily in their functional groups and ring structures, which influence their reactivity and biological activity. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate's unique combination of an amino group and a carboxylic ester makes it particularly versatile for synthetic applications .

The synthesis of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate emerged from the development of multicomponent synthetic methodologies, specifically through the application of the Gewald reaction, which represents one of the most significant advances in aminothiophene chemistry. The compound was prepared using a one-pot reaction involving ethyl cyanoacetate, acetylacetone, elemental sulfur, and diethylamine in absolute ethanol. The reaction mixture was refluxed for three hours and subsequently cooled, yielding orange crystalline blocks with a melting point of 435-437 K and achieving a synthetic yield of 52%.

The specific synthetic protocol involved combining ethyl cyanoacetate (11.3 g, 0.10 mol) and acetylacetone (10.22 g, 0.10 mol) in absolute ethanol (20 ml), which was then added to a solution containing elemental sulfur (3.2 g, 0.10 mol) and diethylamine (5 ml) in 50 ml absolute ethanol at room temperature. This methodology exemplifies the classical approach for preparing 2-aminothiophenes through Gewald's method, which involves multicomponent condensation of a ketone with an activated nitrile and elemental sulfur in the presence of diethylamine as catalyst.

The crystallographic characterization revealed that the molecular conformation is stabilized by intramolecular N—H⋯O hydrogen bonds, with the thiophene ring maintaining an almost planar geometry with maximum deviation of -0.009 (1) Å for C6. The structure demonstrates additional stabilization through weak intramolecular C—H⋯O and intermolecular N—H⋯O hydrogen bonding interactions.

Historical Development in Thiophene Chemistry

The historical foundation of thiophene chemistry traces back to Viktor Meyer's discovery of thiophene in 1882 as a contaminant in benzene. Meyer observed that isatin forms a blue dye when mixed with sulfuric acid and crude benzene, initially believing this to be a reaction of benzene itself. However, Meyer successfully isolated thiophene as the actual substance responsible for this distinctive reaction, establishing the foundation for an entire class of heterocyclic compounds.

The evolution of thiophene synthesis methods has progressed through several significant developments. The first synthesis of thiophene by Meyer involved acetylene and elemental sulfur, establishing elemental sulfur as a crucial reagent in thiophene formation. Classical preparation methods include the reaction of 1,4-diketones, diesters, or dicarboxylates with sulfidizing reagents such as P₄S₁₀ in the Paal-Knorr thiophene synthesis. Specialized thiophenes can be synthesized using Lawesson's reagent as the sulfidizing agent or through the Gewald reaction, which involves condensation of two esters in the presence of elemental sulfur.

A significant advancement in thiophene chemistry emerged through the development of metal-catalyzed synthetic approaches. Research demonstrated that 2-thiophenecarboxylic acid and its derivatives could be synthesized through reaction of thiophenes with the CCl₄–CH₃OH–catalyst system, achieving total yields of 44–85%. The probable reaction scheme involves successive oxidation of methanol with tetrachloromethane to methyl hypochlorite and formaldehyde, with thiophene undergoing oxymethylation to form 2-oxymethylthiophene, which is subsequently oxidized to 2-thiophenecarboxylic acid.

The catalyst systems employed include Fe(acac)₃, VO(acac)₂, and Mo(CO)₆, which proved to be highly effective for these transformations. The reaction requires specific temperature conditions, occurring at 130°C, 140°C, and 175°C in the presence of Mo(CO)₆, Fe(acac)₃, and VO(acac)₂, respectively. The optimum concentrations were determined to be [catalyst]:[thiophene]:[CH₃OH]:[CCl₄] = 1:100:200:100–200.

Significance in Heterocyclic Chemistry Research

The significance of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate within heterocyclic chemistry research extends beyond its individual structural properties to encompass its role as a representative compound demonstrating advanced synthetic methodologies and structural characterization techniques. 2-Aminothiophene derivatives, including this compound, serve as important intermediates in the synthesis of various agrochemicals, dyes, and pharmacologically active compounds.

The Gewald reaction, through which this compound is synthesized, represents one of the most convergent and well-established classical approaches for preparing 2-aminothiophenes. Recent computational studies have provided comprehensive mechanistic understanding of the Gewald synthesis, utilizing density functional theory calculations at the M06-2X level of theory. These studies reveal that the reaction initiates through Knoevenagel-Cope condensation, followed by elemental sulfur opening leading to polysulfide formation.

The mechanistic complexity of the Gewald reaction involves multiple pathways including unimolecular cyclization, nucleophilic degradation, and scrambling of polysulfide intermediates. Protonation of polysulfides changes their electrophilic behavior and provides kinetically favorable pathways for decomposition. The thermodynamically controlled process ultimately funnels various intermediates into the observed thiophene product through cyclization with aromatization.

Four basic versions of the Gewald reaction have been developed, each addressing different synthetic requirements and substrate combinations. The second version, representing the most elegant approach, consists of a one-pot reaction of three components: α-methylene carbonyl compound, α-activated acetonitrile, and sulfur at temperatures not exceeding 45°C in ethanol or methanol. This methodology employs secondary amines such as diethylamine or morpholine in 0.5-1.0 molar equivalent amounts.

The structural characterization data for ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate provides detailed crystallographic information essential for understanding molecular organization and intermolecular interactions:

| Crystallographic Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃NO₃S |

| Molecular Weight | 227.28 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Parameter a | 7.5397(3) Å |

| Unit Cell Parameter b | 8.4514(3) Å |

| Unit Cell Parameter c | 16.7058(6) Å |

| Unit Cell Parameter β | 94.465(1)° |

| Unit Cell Volume | 1061.28(7) ų |

| Formula Units per Cell | 4 |

| Calculated Density | 1.423 Mg m⁻³ |

| Temperature | 150 K |

| Crystal Color | Orange |

The continued development of thiophene chemistry has extended into specialized applications including dendrimer synthesis, where thiophene units serve as building blocks for complex macromolecular architectures. Convergent synthetic methodologies have enabled the formation of αα, ββ, and αβ linkages between dendrons and thiophene units, demonstrating the versatility of thiophene chemistry in materials science applications.

Contemporary research has identified thiophene derivatives in extraterrestrial environments, with detection at nanomole levels in 3.5 billion-year-old Martian soil sediments at Gale crater. This discovery expands the significance of thiophene chemistry beyond terrestrial applications to include astrobiological and planetary science contexts.

The pharmaceutical relevance of thiophene derivatives continues to drive research interest, with recent discoveries of thiophene-containing compounds exhibiting antiviral activity against Ebola virus and antimycobacterial activity against tuberculosis strains. These developments underscore the continuing importance of thiophene chemistry in drug discovery and development, maintaining the historical trajectory established by Meyer's original discovery while expanding into contemporary biomedical applications.

Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate represents a heterocyclic compound characterized by a five-membered thiophene ring containing a sulfur atom at position 1 [1]. The molecular formula C₁₀H₁₃NO₃S reflects the presence of multiple functional groups strategically positioned around the thiophene core [2] [3]. The compound features an amino group at position 2, a carboxylate ester at position 3, a methyl substituent at position 4, and an acetyl group at position 5 of the thiophene ring [1] [4].

The molecular architecture exhibits a planar thiophene ring system with a maximum deviation of -0.009 Å for carbon atom C6 [4]. The structural complexity arises from the electronic interplay between the electron-donating amino group and the electron-withdrawing carbonyl functionalities [5] [6]. The thiophene ring maintains near-planarity, which is crucial for the compound's aromatic stability and electronic properties [4] [7].

| Molecular Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₃NO₃S | [1] [2] [3] |

| Chemical Abstracts Service Registry Number | 57773-41-8 | [1] [2] [3] |

| Molecular Weight | 227.28 g/mol | [1] [2] [3] |

| Exact Mass | 227.061614 g/mol | [8] |

| International Union of Pure and Applied Chemistry Name | ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate | [1] [2] [3] |

| Simplified Molecular Input Line Entry System | CCOC(=O)C1=C(SC(=C1C)C(=O)C)N | [2] [8] |

| International Chemical Identifier Key | BYBXJRFAEPGDLK-UHFFFAOYSA-N | [1] [8] |

Crystallographic Analysis and Structural Confirmation

X-ray crystallographic analysis reveals that ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate crystallizes in the monoclinic crystal system with space group P2₁/n [4] [7]. The crystal structure determination was performed at 150 K using molybdenum Kα radiation with a wavelength of 0.71073 Å [4] [7].

The unit cell parameters demonstrate the following dimensions: a = 7.5397(3) Å, b = 8.4514(3) Å, c = 16.7058(6) Å, with a β angle of 94.465(1)° [4]. The unit cell volume measures 1061.28(7) ų with Z = 4 molecules per unit cell [4]. The crystal structure exhibits good quality with an R factor of 0.038, wR factor of 0.111, and goodness of fit parameter of 1.05 [4].

| Crystallographic Parameter | Value | Standard Uncertainty |

|---|---|---|

| Crystal System | Monoclinic | - |

| Space Group | P2₁/n | - |

| Unit Cell a | 7.5397 Å | ±0.003 Å |

| Unit Cell b | 8.4514 Å | ±0.003 Å |

| Unit Cell c | 16.7058 Å | ±0.006 Å |

| β Angle | 94.465° | ±0.001° |

| Unit Cell Volume | 1061.28 ų | ±0.07 ų |

| Z | 4 | - |

| Calculated Density | 1.423 Mg/m³ | - |

The molecular conformation within the crystal lattice shows that hydrogen atoms of two methyl groups are disordered over two sets of sites with equal occupancies [4] [5]. This disorder is commonly observed in methyl groups due to rotational freedom around the carbon-carbon bond [4]. The structure determination utilized 3400 independent reflections with 2944 reflections having I > 2σ(I) [4].

Intramolecular and Intermolecular Hydrogen Bonding Patterns

The crystal structure of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate is stabilized by a comprehensive network of hydrogen bonding interactions involving both intramolecular and intermolecular contacts [4] [5]. The molecular conformation is primarily stabilized by an intramolecular N—H⋯O hydrogen bond between the amino group and the carbonyl oxygen [4] [5].

Detailed hydrogen bond geometry analysis reveals four significant hydrogen bonding interactions [4]. The intramolecular N1—H⋯O2 hydrogen bond exhibits a donor-hydrogen distance of 0.86 Å, hydrogen-acceptor distance of 2.15 Å, and a donor-acceptor distance of 2.7404(14) Å with an angle of 125° [4]. This interaction contributes significantly to the molecular conformational stability [5] [6].

| Hydrogen Bond Type | D-H Distance (Å) | H⋯A Distance (Å) | D⋯A Distance (Å) | D-H⋯A Angle (°) |

|---|---|---|---|---|

| N1—H⋯O2 (intramolecular) | 0.86 | 2.15 | 2.7404(14) | 125 |

| N1—H⋯O2 (intermolecular) | 0.86 | 2.40 | 3.2077(15) | 156 |

| N1—H⋯O1 (intermolecular) | 0.86 | 2.24 | 2.9933(14) | 147 |

| C5—H⋯O3 (intramolecular) | 0.96 | 2.04 | 2.7978(16) | 135 |

The crystal packing is consolidated by additional intermolecular N—H⋯O hydrogen bonds that link adjacent molecules [4] [5]. These intermolecular interactions form extended networks that contribute to the overall crystal stability [9] [10]. The packing arrangement demonstrates efficient space filling with molecules arranged to maximize hydrogen bonding opportunities [4].

Physicochemical Parameters

Melting and Boiling Points

The thermal properties of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate have been determined through experimental and computational methods [11] [12]. The compound exhibits a melting point range of 162-164°C when crystallized from ethanol [11] [12]. This relatively high melting point reflects the strong intermolecular hydrogen bonding network observed in the crystal structure [4] [11].

The boiling point has been predicted using computational methods to be 405.2±45.0°C at standard atmospheric pressure [11] [13]. This predicted value indicates the compound's thermal stability and suggests that decomposition may occur before reaching the boiling point under normal conditions [11]. The significant difference between melting and boiling points demonstrates the compound's solid-state stability range [12].

| Thermal Property | Value | Conditions | Method |

|---|---|---|---|

| Melting Point | 162-164°C | Ethanol recrystallization | Experimental [11] [12] |

| Boiling Point | 405.2±45.0°C | 760 mmHg | Predicted [11] [13] |

Density and Solubility Profiles

The density of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate has been measured as 1.239 g/cm³ at standard conditions [13] [14]. This density value is consistent with the molecular weight and crystal packing efficiency observed in the crystallographic analysis [4] [13]. The relatively high density reflects the efficient molecular packing facilitated by the hydrogen bonding network [4].

The flash point of the compound is reported as 198.9°C, indicating moderate volatility and thermal stability [13]. This parameter is crucial for handling and storage considerations in laboratory and industrial applications [13]. The polar surface area is calculated as 97.63 Ų, which influences the compound's solubility characteristics and biological membrane permeability [13].

| Physical Property | Value | Units | Source |

|---|---|---|---|

| Density | 1.239 | g/cm³ | [13] [14] |

| Flash Point | 198.9 | °C | [13] |

| Polar Surface Area | 97.63 | Ų | [13] |

| Partition Coefficient (LogP) | 2.59920 | - | [13] |

The partition coefficient (LogP) value of 2.59920 indicates moderate lipophilicity, suggesting balanced solubility in both aqueous and organic solvents [13]. This property is significant for understanding the compound's behavior in different chemical environments and potential applications [13].

Spectroscopic Constants

The spectroscopic properties of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate provide valuable structural confirmation and analytical identification parameters [8]. The refractive index has been determined as 1.569, which is consistent with the aromatic thiophene system and the presence of multiple functional groups [13].

Mass spectrometric analysis confirms the molecular ion peak at m/z 227, corresponding to the molecular weight [8]. The spectroscopic signature includes characteristic infrared absorption bands for the amino group (3408, 3294 cm⁻¹), carbonyl groups (1666 cm⁻¹), and thiophene ring vibrations (1605, 1586 cm⁻¹) [4] [15]. Nuclear magnetic resonance spectroscopy provides detailed structural confirmation with characteristic chemical shifts for the ethyl ester protons, acetyl methyl group, and aromatic protons [4] [15].

| Spectroscopic Parameter | Value | Assignment | Source |

|---|---|---|---|

| Refractive Index | 1.569 | - | [13] |

| Molecular Ion (m/z) | 227 | [M]⁺ | [8] |

| Infrared (ν NH) | 3408, 3294 cm⁻¹ | N-H stretch | [4] [15] |

| Infrared (ν CO) | 1666 cm⁻¹ | C=O stretch | [4] [15] |

| Infrared (ν CC) | 1605, 1586 cm⁻¹ | Thiophene ring | [4] [15] |

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant